molecular formula C14H16N2 B2416050 2,3-Bis-(4-pyridyl)butane CAS No. 655-47-0

2,3-Bis-(4-pyridyl)butane

Cat. No.: B2416050
CAS No.: 655-47-0
M. Wt: 212.296
InChI Key: XGJXWHRUXUVTKK-UHFFFAOYSA-N
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Description

2,3-Bis-(4-pyridyl)butane is an organic compound with the molecular formula C14H16N2 It consists of a butane backbone with two pyridyl groups attached at the 2 and 3 positions

Scientific Research Applications

2,3-Bis-(4-pyridyl)butane has several applications in scientific research:

Mechanism of Action

The bib ligands in 2,3-Bis-(4-pyridyl)butane act as linear bidentate linkers to form a four-fold interpenetrated 3D framework with a dia-like topology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis-(4-pyridyl)butane typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromopyridine with 2,3-dibromobutane in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis-(4-pyridyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridyl groups to piperidine derivatives.

    Substitution: The pyridyl rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Nitro-pyridyl or halogenated pyridyl derivatives.

Comparison with Similar Compounds

    2,2’-Bipyridine: A related compound with two pyridyl groups attached at the 2 positions of a single carbon-carbon bond.

    4,4’-Bipyridine: Similar to 2,2’-bipyridine but with pyridyl groups at the 4 positions.

    1,2-Bis-(4-pyridyl)ethane: A shorter chain analog with two pyridyl groups attached to an ethane backbone.

Uniqueness: 2,3-Bis-(4-pyridyl)butane is unique due to its butane backbone, which provides greater flexibility and different coordination geometry compared to bipyridine derivatives. This flexibility can lead to the formation of more diverse and potentially more stable metal-organic frameworks and coordination compounds .

Properties

IUPAC Name

4-(3-pyridin-4-ylbutan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJXWHRUXUVTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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